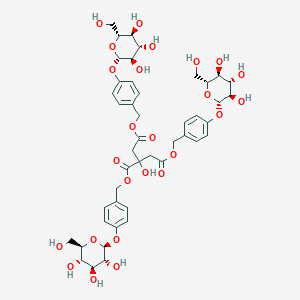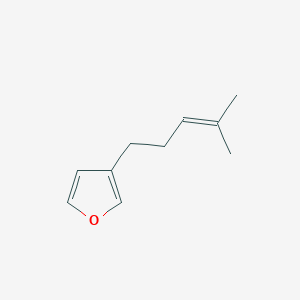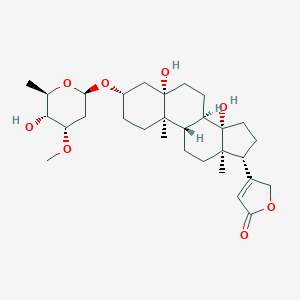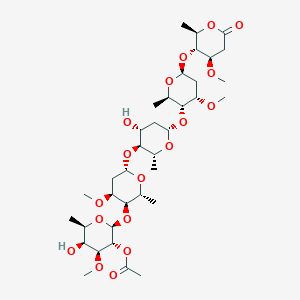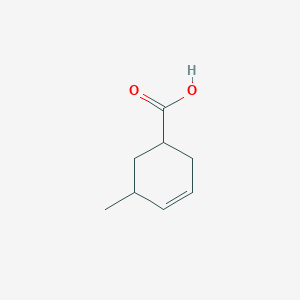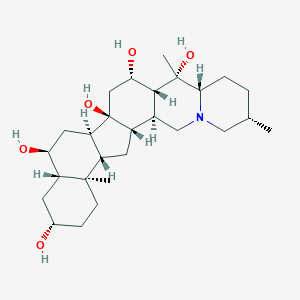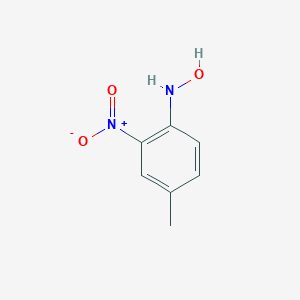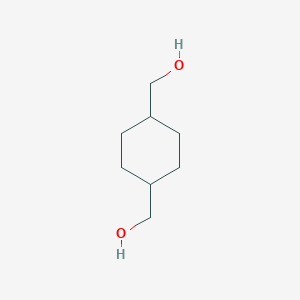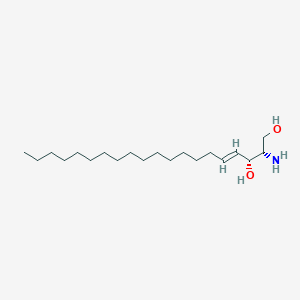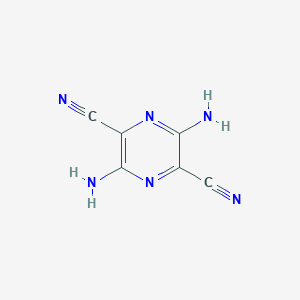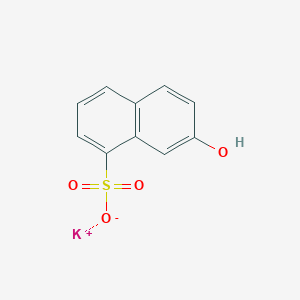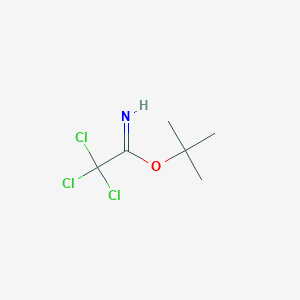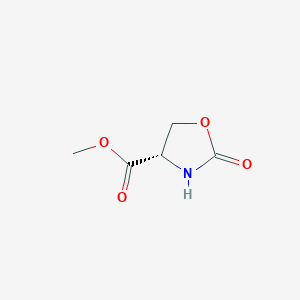
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate
Vue d'ensemble
Description
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate is a compound that is part of a broader class of organic molecules known as oxazolidinones. These compounds are characterized by a five-membered ring containing oxygen and nitrogen atoms and have been of interest in the synthesis of various oligomers and polymers due to their potential to form ordered structures .
Synthesis Analysis
The synthesis of related oxazolidinone compounds involves several steps, starting with the preparation of N-Boc β-amino methyl esters. These esters are then transformed into aziridines, which are subsequently rearranged into oxazolidin-2-ones. In one approach, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones is achieved by cyclization of benzyl-N-Boc-(3R)-aminobutanoate into the corresponding aziridine and then rearranging it to the target oxazolidin-2-one using a Lewis acid catalyst like Sn(OTf)2 . Another method involves the diastereoselective synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones through the intermediate formation of N-Boc aziridines, followed by a Lewis acid-catalyzed rearrangement .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives has been studied using crystallography. For instance, enantiomerically pure forms of (2S,4S)- and (2R,4R)-2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde have been obtained and analyzed. The crystal structures revealed an envelope conformation of the oxazolidine moiety, which is a common feature in this class of compounds .
Chemical Reactions Analysis
Oxazolidinones can undergo various chemical reactions, including ring transformations. For example, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives were synthesized and subjected to acid hydrolysis, leading to a new ring transformation and the formation of 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives . These transformations highlight the reactivity and versatility of the oxazolidinone ring system.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate are not detailed in the provided papers, oxazolidinones, in general, are known for their ability to form stable ordered structures, as suggested by the 1H NMR spectra of synthesized oligomers . The stability and ordered folding of these molecules are significant for their potential applications in designing foldamers and other synthetic polymers.
Applications De Recherche Scientifique
Pseudopeptide Foldamers
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate has been used as a building block for pseudopeptide foldamers. These foldamers, showing poly(L-Pro)n II like helical conformation, are stabilized by intramolecular hydrogen bonds and offer robust templates for various applications (Tomasini et al., 2003).
Hydrogen Bonds and π-π Stacking Interactions
This compound is also involved in the study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are essential in the crystal structures of oxazolidinecarbohydrazides (Nogueira et al., 2015).
Synthesis and Structural Characterization
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate plays a significant role in the synthesis and structural characterization of novel complexes, such as copper(II) dichloride and ruthenium(III) trichloride complexes (Tsuno et al., 2012).
Hydroformylation
It's used in hydroformylation processes, serving as a precursor for the synthesis of important intermediates for homochiral amino acid derivatives (Kollár & Sándor, 1993).
Optical Resolution of Carboxylic and Amino Acids
The compound is instrumental in the optical resolution of racemic carboxylic and amino acids, showcasing its importance in analytical separations (Nagao et al., 1985).
Chiral Dirhodium Catalysts
It also finds application in the design and synthesis of chiral dirhodium catalysts for asymmetric aziridination and cyclopropanation reactions (Kang et al., 2015).
Propriétés
IUPAC Name |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Methyl 2-oxooxazolidine-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

